6-(2-chlorophenyl)-2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]pyridazin-3(2H)-one
Description
Properties
IUPAC Name |
6-(2-chlorophenyl)-2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O2/c22-18-8-4-3-7-17(18)19-9-10-20(26)25(23-19)14-21(27)24-12-11-15-5-1-2-6-16(15)13-24/h1-10H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXIZHVNXLHJGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(2-chlorophenyl)-2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]pyridazin-3(2H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic potentials based on current research findings.
Chemical Structure and Properties
The compound has a complex structure that includes a pyridazine ring, a chlorophenyl group, and a dihydroisoquinoline moiety. Its molecular formula is C₁₈H₁₈ClN₃O₂, with a molecular weight of approximately 345.8 g/mol.
1. Antimicrobial Activity
Research has indicated that derivatives of pyridazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
2. Anti-inflammatory Effects
The compound is also being investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For example, a related study found that certain pyridazine derivatives demonstrated selective COX-II inhibition with IC50 values in the low micromolar range, indicating potential for treating inflammatory diseases such as arthritis .
3. Cancer Therapeutics
There is emerging evidence supporting the role of this compound in cancer therapy. Compounds with similar structures have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. A case study involving isoquinoline derivatives revealed their ability to inhibit tumor growth in xenograft models .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Antimicrobial | Inhibition of cell wall synthesis | , |
| Anti-inflammatory | COX-II inhibition | , |
| Anticancer | Induction of apoptosis via caspase activation | , |
Case Studies
- Antimicrobial Efficacy : In a study by Chahal et al., various pyridazine derivatives were tested against multiple bacterial strains, demonstrating significant inhibition at concentrations as low as 10 µg/mL .
- Inflammatory Response : A recent study published in ACS Omega reported that selected compounds from the same family exhibited over 60% inhibition of COX-II activity in vitro, suggesting potential for therapeutic use in inflammatory conditions .
- Cancer Cell Lines : A series of experiments conducted on human breast cancer cell lines showed that treatment with pyridazine derivatives led to a reduction in cell viability by up to 70%, indicating strong anticancer potential .
Scientific Research Applications
Treatment of Neurodegenerative Disorders
Research indicates that this compound may act as a modulator in the treatment of neurodegenerative disorders, particularly:
- Parkinson's Disease: The compound has been identified as a potential treatment for Parkinson's disease by acting on dopaminergic pathways. It may function as an allosteric modulator, enhancing the efficacy of existing dopamine therapies while minimizing side effects associated with high doses of direct agonists .
- Alzheimer's Disease: Preliminary studies suggest that it could also play a role in the management of Alzheimer's disease by targeting similar neurochemical pathways .
Allosteric Modulation
The compound is noted for its ability to act as an allosteric modulator, which means it can modify the receptor activity indirectly. This property is crucial for developing drugs that require fine-tuning of receptor interactions without directly competing with endogenous ligands .
Case Studies and Research Findings
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The 2-chlorophenyl group undergoes nucleophilic substitution reactions under basic conditions. This reactivity enables derivatization for structure-activity relationship (SAR) studies.
| Reaction Conditions | Reagents | Products | Key References |
|---|---|---|---|
| Polar aprotic solvent, 60–80°C | NaOH, K₂CO₃, or amines | Substituted phenyl derivatives |
Example :
The chloro substituent is replaced by nucleophiles (e.g., amines, alkoxides), forming analogs with enhanced solubility or bioactivity.
Oxidation Reactions
The dihydroisoquinoline moiety is susceptible to oxidation, converting it into a fully aromatic isoquinoline system.
| Reaction Conditions | Reagents | Products | Key References |
|---|---|---|---|
| Acidic or neutral aqueous media | KMnO₄, O₂, or DDQ | Oxidized isoquinoline derivatives |
Mechanism :
The tetrahydroisoquinoline ring undergoes dehydrogenation, typically via radical or two-electron pathways, to yield planar aromatic systems.
Reduction Reactions
The ketone group can be reduced to a secondary alcohol, altering electronic and steric properties.
| Reaction Conditions | Reagents | Products | Key References |
|---|---|---|---|
| Room temperature, inert atmosphere | NaBH₄, H₂/Pd-C | 2-Hydroxyethyl-substituted pyridazinone |
Example :
This reduction enhances hydrogen-bonding capacity, potentially improving target binding.
Cycloaddition Reactions
The pyridazine ring participates in Diels-Alder reactions, enabling the synthesis of polycyclic systems.
| Reaction Conditions | Reagents | Products | Key References |
|---|---|---|---|
| Thermal (80–120°C) or Lewis acid catalysis | Dienophiles (e.g., maleic anhydride) | Fused bicyclic or tricyclic compounds |
Application :
Cycloadditions expand the molecular scaffold for probing 3D structural requirements in drug design.
Cross-Coupling Reactions
The chlorophenyl and pyridazine groups enable palladium-catalyzed couplings for biaryl synthesis.
| Reaction Conditions | Reagents | Products | Key References |
|---|---|---|---|
| 80–100°C, inert atmosphere | Pd(PPh₃)₄, boronic acids | Biaryl derivatives |
Example (Suzuki Coupling) :
This reaction diversifies the aryl component, critical for optimizing pharmacokinetic properties.
Ring-Opening Reactions
The dihydroisoquinoline ring can undergo acid- or base-mediated ring-opening under harsh conditions.
| Reaction Conditions | Reagents | Products | Key References |
|---|---|---|---|
| Strong acid (HCl, H₂SO₄) | H₂O, heat | Linear amine derivatives |
Note :
Ring-opening is typically avoided in medicinal chemistry to preserve the heterocycle’s bioactive conformation.
Hydrolysis Reactions
The ketone group resists hydrolysis, but the pyridazinone ring can undergo controlled cleavage.
| Reaction Conditions | Reagents | Products | Key References |
|---|---|---|---|
| Aqueous acid (H₂SO₄, HCl) | Prolonged reflux | Dicarboxylic acid fragments |
Enzymatic Interactions
While not a classical reaction, the compound inhibits COX-II via H-bonding and hydrophobic interactions .
| Biological Target | Interaction Site | Key Residues | References |
|---|---|---|---|
| COX-II enzyme | Secondary pocket | Gln192, Phe518, Arg513 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridazinone derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison
Key Findings :
Substituent Impact on Bioactivity: Chlorophenyl vs. Fluorobenzyl: Chlorophenyl derivatives (e.g., Target Compound) exhibit stronger CNS penetration due to higher lipophilicity, while fluorobenzyl analogs () prioritize peripheral targets . Dihydroisoquinoline vs. Piperazine: Dihydroisoquinoline (Target Compound) may favor monoamine receptor binding, whereas piperazine-containing analogs () show broader receptor promiscuity .
Synthetic Challenges: The dihydroisoquinoline moiety in the Target Compound requires precise stereochemical control during synthesis, increasing complexity compared to simpler substituents like cyclopropyl () .
Pharmacokinetic Properties: Methylsulfanyl groups () improve metabolic stability but may reduce oral bioavailability. In contrast, the Target Compound’s dihydroisoquinoline could enhance brain uptake but risks cytochrome P450-mediated metabolism .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 6-(2-chlorophenyl)-2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]pyridazin-3(2H)-one, and how can reaction yields be optimized?
- Methodology : Utilize condensation reactions between pyridazinone precursors and substituted aldehydes in ethanol with sodium ethoxide catalysis, as demonstrated for structurally analogous pyridazinones . Optimize reaction conditions (temperature, solvent polarity, and stoichiometry) using design-of-experiment (DoE) approaches to enhance efficiency. Monitor intermediates via HPLC or LC-MS to track byproduct formation.
Q. How can the crystal structure of this compound be resolved, and which software tools are recommended for refinement?
- Methodology : Employ single-crystal X-ray diffraction followed by refinement using SHELXL (part of the SHELX suite) for small-molecule crystallography . Validate refinement parameters (e.g., R-factor, displacement ellipsoids) and resolve disorder using ORTEP-3 for graphical representation . Cross-validate hydrogen bonding and π-π stacking interactions with computational tools like Mercury or PLATON.
Q. What spectroscopic techniques are critical for characterizing its purity and structural integrity?
- Methodology : Combine H/C NMR for functional group analysis, FT-IR for carbonyl and aromatic C-H stretching verification, and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. For purity assessment, use reverse-phase HPLC with UV detection at λ = 254 nm .
Advanced Research Questions
Q. How can researchers design a pharmacological study to evaluate its potential antidepressant activity, focusing on sigma receptor interactions?
- Methodology : Conduct in vivo forced-swim tests (FST) and tail suspension tests (TST) in murine models, comparing immobility time reductions against reference antidepressants (e.g., imipramine) . Pair this with in vitro sigma receptor binding assays using H-DTG radioligand displacement studies in rat brain membranes. Validate selectivity via receptor subtype profiling (σ1 vs. σ2) .
Q. What experimental approaches resolve contradictions in bioactivity data across different assays?
- Methodology : Apply meta-analysis tools to harmonize data from disparate assays (e.g., receptor binding vs. behavioral tests). Use multivariate statistics (ANOVA with post-hoc Tukey tests) to identify confounding variables (e.g., dose-response variability, solvent effects). Cross-validate findings with orthogonal assays, such as calcium flux measurements for functional receptor activity .
Q. How can computational modeling predict its binding affinity to target proteins, and what validation methods are recommended?
- Methodology : Perform molecular docking (AutoDock Vina, Glide) against sigma receptor homology models. Refine poses using molecular dynamics (MD) simulations (AMBER or GROMACS) to assess binding stability. Validate predictions via site-directed mutagenesis of key receptor residues (e.g., Glu172 in σ1) and surface plasmon resonance (SPR) for kinetic binding analysis .
Q. What strategies optimize solubility for in vivo pharmacokinetic studies?
- Methodology : Use the shake-flask method to determine equilibrium solubility in pharmaceutically relevant solvents (e.g., PBS, DMSO, PEG-400). Apply Hansen solubility parameters (HSPs) to identify co-solvents or surfactants. For low-solubility batches, consider micronization or solid dispersion techniques with poloxamers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
